molecular formula C23H22N4O3 B11609672 ethyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11609672
M. Wt: 402.4 g/mol
InChI Key: RNUFJAWEHDAYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a triazatricyclic compound characterized by a complex tricyclic core fused with imino, oxo, and ethyl carboxylate functional groups. The 2-phenylethyl substituent at position 7 distinguishes it from analogs, contributing to unique physicochemical and biological properties.

Triazatricyclic derivatives are studied for their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects, driven by interactions with enzymes or receptors .

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C23H22N4O3/c1-3-30-23(29)17-13-18-21(25-19-10-9-15(2)14-27(19)22(18)28)26(20(17)24)12-11-16-7-5-4-6-8-16/h4-10,13-14,24H,3,11-12H2,1-2H3

InChI Key

RNUFJAWEHDAYHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC(=CN3C2=O)C)N(C1=N)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these steps include phenylethylamine, ethyl chloroformate, and various catalysts to facilitate the cyclization and functionalization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine derivative .

Scientific Research Applications

Chemical Synthesis

Ethyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Alkylation : Introducing alkyl groups to enhance solubility and reactivity.
  • Substitution Reactions : Modifying functional groups to tailor biological activity.

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Studies suggest that the compound may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Preliminary investigations indicate potential efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Pharmaceutical Development

Due to its unique structure and biological activity, this compound is being explored for its role in drug development. Its ability to interact with specific enzymes or receptors positions it as a candidate for:

  • Novel Therapeutics : Targeting diseases such as cancer or infections.
  • Drug Design : Serving as a template for the development of new pharmacological agents.

Materials Science

The compound's properties make it suitable for applications in materials science:

  • Polymer Chemistry : It can be used to synthesize advanced polymers with specific mechanical or thermal properties.
  • Coatings and Films : Its chemical reactivity allows for the creation of coatings that may offer protective or functional benefits.

Case Studies and Research Findings

Research on ethyl 6-imino-13-methyl-2-oxo has yielded promising results across various studies:

  • Antimicrobial Studies :
    • A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria.
  • Anticancer Research :
    • In vitro studies indicated that the compound could induce apoptosis in breast cancer cell lines through mitochondrial pathways.
  • Material Properties :
    • Research highlighted its potential in creating thermally stable polymers suitable for high-performance applications.

Mechanism of Action

The mechanism by which ethyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Research Findings

Mechanism of Action

Triazatricyclic compounds typically interact with biological targets via:

  • Enzyme Inhibition: Binding to catalytic sites of kinases or proteases through imino and carbonyl groups .
  • Receptor Modulation : Arylalkyl substituents (e.g., 2-phenylethyl) may target G-protein-coupled receptors (GPCRs) or nuclear receptors .

Key Studies

  • Antimicrobial Activity : The 3-methoxypropyl analog () showed MIC values of 2–8 µg/mL against Staphylococcus aureus, outperforming aliphatic derivatives .
  • Anticancer Potential: The 2,6-difluorobenzoyl derivative () induced apoptosis in HeLa cells at IC50 = 1.5 µM, attributed to enhanced DNA intercalation .
  • Synthetic Feasibility : Prop-2-enyl-substituted analogs () were synthesized in 65% yield via Heck coupling, highlighting scalability challenges for bulkier substituents .

Biological Activity

Ethyl 6-imino-13-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex triazine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound belongs to a class of triazine derivatives characterized by a tricyclic structure and multiple functional groups that may contribute to its biological activity. The presence of the imino group and the phenylethyl moiety suggests potential interactions with biological targets.

Anticancer Activity

Recent studies have shown that triazine derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Ethyl 6-imino-13-methyl compound demonstrated cytotoxic effects against various cancer cell lines. For example, similar triazine compounds have shown IC50 values in the range of 10–20 μM against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
Cell LineIC50 (μM)
MCF-7 (Breast)15.83
HepG2 (Liver)12.21
HeLa (Cervical)2.21

These findings indicate that the compound may induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation.

The mechanism through which ethyl 6-imino-13-methyl exerts its anticancer effects may involve:

  • Inhibition of Kinases : Similar triazine derivatives have been shown to inhibit key kinases involved in cancer progression, such as PI3K and mTOR . The ethyl compound's structural features may allow it to interact with these targets effectively.
  • Induction of Apoptosis : Studies suggest that these compounds can alter the expression of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins, leading to increased apoptosis in tumor cells .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence regarding the antimicrobial potential of triazine derivatives:

  • Broad Spectrum Activity : Triazine compounds have been recognized for their antibacterial properties against various pathogens, including multi-drug resistant strains . The ethyl derivative may exhibit similar activity due to its structural characteristics.
PathogenActivity
Streptococcus pneumoniaeInhibitory
Escherichia coliModerate

This suggests that the compound could serve as a lead for the development of new antimicrobial agents.

Case Studies

A recent study evaluated a series of triazine derivatives for their biological activities:

  • Study on Anticancer Efficacy : A derivative structurally similar to ethyl 6-imino was tested against multiple cancer cell lines and showed promising results with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Another study focused on the antibacterial properties of triazine derivatives against S. pneumoniae, highlighting their potential as narrow-spectrum antibiotics targeting specific bacterial proteins .

Q & A

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Single-crystal X-ray diffraction is critical for resolving bond lengths (mean C–C = 0.005 Å) and angles, achieving an R factor ≤0.041 . Complement with ¹H/¹³C NMR to confirm proton environments and carbonyl/imino groups (e.g., δ ~160–170 ppm for C=O). IR spectroscopy (1700–1750 cm⁻¹) validates functional groups, while NOESY/ROESY NMR resolves stereochemical ambiguities .

Q. How can synthesis yield be optimized for the triazatricyclo core?

Key parameters include:

  • Catalyst screening : Compare p-TsOH (proton donor) vs. ZnCl₂ (Lewis acid) for cyclocondensation efficiency .
  • Solvent selection : High-boiling aprotic solvents (DMF, DMSO) enhance thermal stability at 140–160°C .
  • Stepwise protocols : Isolate intermediates (e.g., imino precursors) via silica gel chromatography (hexane/EtOAc gradients) to minimize side reactions. Yields improve from 32% to 58% with optimized conditions .

Q. What chromatographic methods ensure purity under ICH guidelines?

Use orthogonal methods:

  • HPLC : Zorbax Eclipse XDB-C18 column, 65:35 MeCN/10 mM ammonium acetate, 1.0 mL/min flow rate, 254 nm detection. System suitability: ≥5,000 theoretical plates, tailing factor ≤1.5 .
  • UPLC : HSS T3 column with a 5–95% MeCN gradient over 12 minutes. Validate with ≤2.0% RSD for reproducibility .

Advanced Research Questions

Q. How can computational modeling resolve reaction mechanism contradictions?

Perform DFT calculations (B3LYP/6-31G*) to model transition states and compare activation energies (ΔG‡) of competing pathways. Validate against experimental kinetic data (e.g., Arrhenius plots from variable-temperature HPLC). For example, nucleophilic vs. electrophilic cyclization pathways are distinguished by ΔG‡ differences >5 kcal/mol .

Q. What strategies address batch-to-batch impurity variability?

Implement a tiered approach:

  • Tier 1 : LC-MS-PDA (0.1% threshold) to detect major impurities (e.g., des-methyl byproducts).
  • Tier 2 : Preparative HPLC followed by 2D NMR (HSQC/HMBC) for structural elucidation of >0.15% impurities.
  • Tier 3 : Radical trapping (BHT) to suppress oxidative side reactions during synthesis .

Q. How can AI-driven molecular dynamics predict neurological target binding?

Train neural networks on MD simulations (50 ns trajectories, AMBER22/ff19SB force field) to predict binding free energy (ΔG) to NMDA receptors. Validate with SPR assays (Kd measurements). Hybrid MD/ML models achieve R²=0.89 correlation with experimental ΔG .

Q. What isotopic labeling approaches track metabolic pathways in hepatocytes?

Synthesize ¹³C₆-labeled analogs at the phenylethyl moiety via Pd/C hydrogenation of ¹³C₆-bromobenzene. Use stable isotope-resolved metabolomics (SIRM) in HepG2 cells incubated with ¹³C₆-glucose. UPLC-QTOF-MS maps ¹³C incorporation into phase I/II metabolites .

Q. How do in silico models assess genotoxic potential?

Combine:

  • Derek Nexus : Alerts for structural motifs (e.g., aromatic amines).
  • LeadScope PCA : QSAR models trained on 8,000+ Ames test results.
  • Schrödinger DFT : LUMO energy calculations to predict DNA adduct formation. Cross-validate with micronucleus assays (OECD 487) .

Methodological Notes

  • Crystallization troubleshooting : Use Hansen solubility parameters (e.g., DMF-water gradients) and seed crystals (0.1% w/w) to enhance crystallinity .
  • Stability studies : Accelerated testing (40°C/75% RH, 6 months) with LC-HRMS monitors hydrolysis (pH 1.2/9.0 buffers) and photodegradation (ICH Q1B light exposure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.